(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine
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Overview
Description
(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of two chlorine atoms on a phenyl ring and an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine typically involves the reaction of 2,3-dichlorobenzaldehyde with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(2,4-Dichlorophenyl)ethane-1,2-diamine
- (1S)-1-(2,5-Dichlorophenyl)ethane-1,2-diamine
- (1S)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
Uniqueness
(1S)-1-(2,3-Dichlorophenyl)ethane-1,2-diamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets and distinct applications compared to its similar compounds.
Properties
Molecular Formula |
C8H10Cl2N2 |
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Molecular Weight |
205.08 g/mol |
IUPAC Name |
(1S)-1-(2,3-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key |
OOXAINRQIVQQDU-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CN)N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CN)N |
Origin of Product |
United States |
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